molecular formula C16H17ClN6O3 B2404788 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide CAS No. 872591-30-5

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide

Cat. No. B2404788
CAS RN: 872591-30-5
M. Wt: 376.8
InChI Key: IZPRAUHKJALFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN6O3 and its molecular weight is 376.8. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

The compound has been investigated for its antiproliferative properties against various human cancer cell lines. Preliminary studies have explored its effects on gynecological cancers, although further research is needed to understand its mechanism of action and potential therapeutic applications .

Heterocyclic System Synthesis

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, was achieved using a retro Diels–Alder (RDA) procedure. This synthetic approach yielded the compound in good yield. The unique structure of this heterocyclic system opens up possibilities for additional studies and applications .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes our compound, has been explored as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues (e.g., Met332) contribute to improved activity. These derivatives hold promise for epigenetic modulation and potential therapeutic interventions .

Atom-Economical Synthesis

A notable feature of this compound lies in its atom-economical synthesis. A one-pot, three-step cascade process involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) was employed to conveniently synthesize derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone. The use of cyclohexane, cyclohexene, and norbornene β-amino amides allowed for the preparation of alicyclic derivatives of quinazolinotriazolobenzodiazepine .

properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O3/c1-10-3-4-11(7-12(10)17)23-15-14(20-21-23)16(25)22(9-19-15)8-13(24)18-5-6-26-2/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPRAUHKJALFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCOC)N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide

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